1-[1-(2-Oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione
Description
This compound is a bis-heterocyclic dione featuring an indole core substituted at the 3-position with a 2-oxo-2-pyrrolidin-1-ylethyl group and a piperidine-linked ethane-1,2-dione moiety. Its structure combines aromatic indole with two saturated nitrogen-containing rings (pyrrolidine and piperidine), which may enhance its pharmacokinetic properties, such as solubility and bioavailability.
Properties
IUPAC Name |
1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-19(22-10-6-7-11-22)15-24-14-17(16-8-2-3-9-18(16)24)20(26)21(27)23-12-4-1-5-13-23/h2-3,8-9,14H,1,4-7,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGZKXGBUUDKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(2-Oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione, also known as a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 286.33 g/mol. It features an indole moiety linked to a piperidine ring and a pyrrolidine derivative, which may contribute to its biological properties.
The biological activity of this compound primarily involves interactions with various receptors and enzymes. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, particularly through the following mechanisms:
- CB1 and CB2 Receptor Interaction : Similar compounds have shown affinity for cannabinoid receptors, influencing pathways associated with pain modulation and neuroprotection .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered pharmacokinetics of co-administered drugs.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies suggest that compounds with similar structures can protect against neurodegeneration by modulating glutamate release and reducing oxidative stress .
- Anticancer Activity : Preliminary studies indicate potential anticancer properties, possibly through apoptosis induction in cancer cell lines.
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, indicating potential use in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotection | Modulation of glutamate release | , |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of indole derivatives on neuronal cultures exposed to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and preserved mitochondrial function, suggesting a protective role against neurodegenerative diseases.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Key Structural Analogs
The following table highlights critical structural and computational properties of the target compound and its analogs:
*Estimated based on analogous structures.
Functional Differences and Trends
- Piperidine vs. Pyrrolidine: Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered), which may influence receptor binding kinetics . Indole Modifications: Substituents like 2-phenyl () or 5-methoxy () alter electronic properties and bioactivity.
Antitumor Activity of Analogs
- Diarylmethylpiperazine Derivatives (): Compounds like 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibit anticancer activity via kinase inhibition. The target compound’s piperidine-dione system may mimic this mechanism .
- Pyrazole-Indole Hybrids (): Analogs with pyrazole moieties show tumor cell-growth inhibition, highlighting the indole-dione scaffold’s versatility in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
